molecular formula C21H21P B8145926 3,3,3-Triphenylpropylphosphane

3,3,3-Triphenylpropylphosphane

Cat. No.: B8145926
M. Wt: 304.4 g/mol
InChI Key: RDSBMNGRDCPEGM-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropylphosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a propylphosphane backbone. This compound is known for its versatility in organic synthesis and its role as a ligand in transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Triphenylpropylphosphane can be synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

    Reaction with Phenylmagnesium Bromide: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ]

    Reaction with Phenyllithium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Li} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{LiCl} ]

Industrial Production Methods

Industrial synthesis of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5)_3 + 6 \text{NaCl} ]

Chemical Reactions Analysis

Types of Reactions

3,3,3-Triphenylpropylphosphane undergoes various types of reactions, including:

    Oxidation: Slow oxidation by air to form triphenylphosphine oxide.

    Reduction: Reduction reactions involving reagents like lithium, sodium, or potassium.

    Substitution: Substitution reactions with halogens and acids.

Common Reagents and Conditions

    Oxidation: Air or oxygen.

    Reduction: Lithium in tetrahydrofuran, sodium, or potassium.

    Substitution: Halogens (e.g., chlorine, bromine) and acids.

Major Products

    Oxidation: Triphenylphosphine oxide.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted phosphines.

Scientific Research Applications

3,3,3-Triphenylpropylphosphane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in transition metal complexes.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Triphenylpropylphosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound with similar properties and applications.

    Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.

    Triphenylstibine: Contains antimony instead of phosphorus.

Uniqueness

3,3,3-Triphenylpropylphosphane is unique due to its specific propylphosphane backbone, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and organic synthesis.

Properties

IUPAC Name

3,3,3-triphenylpropylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBMNGRDCPEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCP)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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